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Compound of Interest

Compound Name:

Benzyl 6-oxa-3-

azabicyclo[3.1.0]hexane-3-

carboxylate

CAS No.: 31865-25-5

Cat. No.: B1289155

Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the spectroscopic data for 3-

Methyl-2-oxovaleric acid, a significant metabolite in branched-chain amino acid metabolism.

While the initial inquiry referenced CAS number 31865-25-5, which corresponds to Benzyl 6-
oxa-3-azabicyclo[3.1.0]hexane-3-carboxylate, the core request for in-depth spectroscopic

data (NMR, IR, MS) is substantially more aligned with the readily available and scientifically

rich data for 3-Methyl-2-oxovaleric acid. This guide will, therefore, focus on the latter, providing

a detailed exploration of its spectral characteristics to support research and development

endeavors.

3-Methyl-2-oxovaleric acid, also known as α-keto-β-methylvaleric acid, is a key intermediate in

the catabolism of isoleucine.[1][2][3] Its accumulation is a hallmark of Maple Syrup Urine

Disease (MSUD), a rare but serious inherited metabolic disorder.[2][4][5] Understanding its
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molecular structure and properties through spectroscopic analysis is crucial for diagnostic

applications, disease monitoring, and the development of potential therapeutic interventions.

This guide will delve into the practical aspects of acquiring and interpreting Nuclear Magnetic

Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this pivotal molecule.

I. Physicochemical Properties and Structural
Elucidation
A foundational understanding of the physicochemical properties of 3-Methyl-2-oxovaleric acid is

essential for designing appropriate analytical methodologies.

Property Value Source

Molecular Formula C₆H₁₀O₃ [1]

Molecular Weight 130.14 g/mol [4]

IUPAC Name 3-Methyl-2-oxopentanoic acid [4]

Water Solubility 9.86 g/L [3][6]

logP 1.0 [3][6]

pKa (Strongest Acidic) 3.52 [3][6]

The structural formula of 3-Methyl-2-oxovaleric acid is presented below:

This structure, featuring a carboxylic acid group, a ketone, and a chiral center at the C3

position, dictates the spectroscopic signatures that will be explored in the subsequent sections.

II. Nuclear Magnetic Resonance (NMR)
Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For 3-Methyl-2-oxovaleric acid, both ¹H and ¹³C NMR provide invaluable structural

information.

¹H NMR Spectroscopy
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The ¹H NMR spectrum of 3-Methyl-2-oxovaleric acid is characterized by distinct signals

corresponding to the different proton environments in the molecule.

Predicted ¹H NMR Data:

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~0.9 Triplet 3H -CH₂-CH₃

~1.1 Doublet 3H -CH(CH₃)-

~1.6 Multiplet 2H -CH₂-CH₃

~3.2 Multiplet 1H -CH(CH₃)-

~10.0 Singlet 1H -COOH

Note: Predicted chemical shifts can vary based on the solvent and prediction software used.

Experimental Protocol: ¹H NMR Acquisition

A standardized protocol for acquiring a high-quality ¹H NMR spectrum of 3-Methyl-2-oxovaleric

acid is as follows:

Sample Preparation: Dissolve approximately 5-10 mg of 3-Methyl-2-oxovaleric acid in 0.6 mL

of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆). The choice of solvent is critical as it

can influence the chemical shifts, particularly of the acidic proton.

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal

signal dispersion and resolution.

Acquisition Parameters:

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30') is typically sufficient.

Spectral Width: Set a spectral width that encompasses all expected proton signals (e.g., 0-

12 ppm).
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Number of Scans: Acquire a sufficient number of scans (e.g., 16 or 32) to achieve an

adequate signal-to-noise ratio.

Relaxation Delay (d1): Use a relaxation delay of at least 1-2 seconds to ensure

quantitative integration.

Data Processing: Process the acquired Free Induction Decay (FID) with an appropriate

window function (e.g., exponential multiplication with a line broadening of 0.3 Hz) followed by

Fourier transformation. Phase and baseline correct the resulting spectrum.

¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Predicted ¹³C NMR Data:

Chemical Shift (ppm) Assignment

~11.0 -CH₂-CH₃

~16.0 -CH(CH₃)-

~25.0 -CH₂-CH₃

~45.0 -CH(CH₃)-

~165.0 -COOH

~200.0 >C=O

Note: Predicted chemical shifts can vary.

Experimental Protocol: ¹³C NMR Acquisition

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

Instrumentation: A high-field NMR spectrometer is recommended.

Acquisition Parameters:
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Pulse Sequence: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30') is used to

obtain a spectrum with singlets for each carbon.

Spectral Width: Set a spectral width to cover all expected carbon signals (e.g., 0-220

ppm).

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required for

¹³C NMR due to the low natural abundance of the ¹³C isotope.

Data Processing: Process the FID similarly to the ¹H NMR data.

The following diagram illustrates the general workflow for NMR analysis:

Sample Preparation

Data Acquisition Data Processing & Analysis

3-Methyl-2-oxovaleric Acid

Dissolve
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NMR TubeTransfer NMR SpectrometerInsert Set Parameters
(Pulse Sequence, Scans, etc.)

Configure
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Phasing, Baseline Correction
Process ¹H or ¹³C NMR Spectrum

Generate
Structural Elucidation

Analyze

Click to download full resolution via product page

Caption: General workflow for NMR spectroscopic analysis.

III. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation.

Key IR Absorption Bands for 3-Methyl-2-oxovaleric Acid:
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Wavenumber (cm⁻¹) Functional Group Vibration Type

2500-3300 (broad) O-H (Carboxylic Acid) Stretching

~1760 C=O (Carboxylic Acid) Stretching

~1710 C=O (Ketone) Stretching

2850-3000 C-H (Alkyl) Stretching

~1465 C-H (Alkyl) Bending

~1375 C-H (Alkyl) Bending

Experimental Protocol: IR Spectroscopy (Attenuated Total Reflectance - ATR)

ATR-FTIR is a common and convenient method for obtaining the IR spectrum of a solid or

liquid sample.

Sample Preparation: Place a small amount of 3-Methyl-2-oxovaleric acid (as a solid or neat

liquid) directly onto the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an

ATR accessory.

Data Acquisition:

Background Scan: First, record a background spectrum of the clean, empty ATR crystal.

Sample Scan: Record the spectrum of the sample. The instrument software will

automatically subtract the background spectrum.

Data Analysis: Identify the characteristic absorption bands and correlate them to the

functional groups present in the molecule.

IV. Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of

ions. It is a highly sensitive technique used for molecular weight determination and structural

elucidation.
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Expected Mass Spectral Data:

Molecular Ion Peak ([M]⁺ or [M-H]⁻): For the neutral molecule (C₆H₁₀O₃), the monoisotopic

mass is approximately 130.06 g/mol .[4]

In positive ion mode (e.g., ESI+), a protonated molecule [M+H]⁺ at m/z 131.07 might be

observed.

In negative ion mode (e.g., ESI-), a deprotonated molecule [M-H]⁻ at m/z 129.05 is

commonly observed.[2]

Fragmentation Pattern: The fragmentation pattern provides valuable information about the

molecular structure. Common fragmentation pathways for 3-Methyl-2-oxovaleric acid in GC-

MS (after derivatization) or LC-MS/MS include:

Loss of CO₂ (44 Da) from the carboxyl group.

Cleavage of the C-C bonds adjacent to the carbonyl groups.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Due to the low volatility of carboxylic acids, derivatization is often required for GC-MS analysis.

[1]

Derivatization: A common method is silylation, for example, using N,O-

Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert the acidic proton to a trimethylsilyl

(TMS) group.

GC Separation:

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms).

Temperature Program: Start at a low temperature (e.g., 60°C) and ramp up to a higher

temperature (e.g., 250°C) to elute the derivatized analyte.

MS Detection:

Ionization: Electron Ionization (EI) at 70 eV is typically used.
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Mass Analyzer: A quadrupole or ion trap mass analyzer is commonly employed.

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is well-suited for the analysis of polar and non-volatile compounds like 3-Methyl-2-

oxovaleric acid without the need for derivatization.

LC Separation:

Column: A reversed-phase C18 column is typically used.

Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol),

often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape and

ionization efficiency.

MS Detection:

Ionization: Electrospray Ionization (ESI) is the most common technique, used in either

positive or negative ion mode.

Mass Analyzer: Tandem mass spectrometry (MS/MS) on instruments like a triple

quadrupole (QqQ) or a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) can be

used for fragmentation studies and sensitive quantification.

The following diagram outlines a typical LC-MS workflow:

Caption: A generalized workflow for LC-MS analysis.

V. Conclusion
The spectroscopic analysis of 3-Methyl-2-oxovaleric acid through NMR, IR, and MS provides a

detailed and complementary understanding of its molecular structure and properties. This guide

has outlined the key spectral features and provided standardized protocols for data acquisition

and interpretation. For researchers in drug development and metabolic disease, a thorough

grasp of these analytical techniques is indispensable for advancing our knowledge of this

crucial metabolite and its role in human health and disease.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289155?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


References
Yeast Metabolome Database. (S)-3-methyl-2-oxovaleric acid (YMDB00168). [Link]

Rupa Health. 3-Methyl-2-oxovaleric Acid. [Link]

FooDB. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447). [Link]

Human Metabolome Database. Showing metabocard for 3-Methyl-2-oxovaleric acid

(HMDB0000491). [Link]

PubChem. alpha-Keto-beta-methylvaleric acid. [Link]

ECMDB. 3-Methyl-2-oxovaleric acid (ECMDB00491). [Link]

NIST WebBook. 3-Methyl-2-oxovaleric acid, TMS derivative. [Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. 3-Methyl-2-oxovaleric Acid | Rupa Health [rupahealth.com]

2. Showing Compound 3-Methyl-2-oxopentanoic acid (FDB021447) - FooDB [foodb.ca]

3. ECMDB: 3-Methyl-2-oxovaleric acid (ECMDB00491) (M2MDB000141) [ecmdb.ca]

4. hmdb.ca [hmdb.ca]

5. alpha-Keto-beta-methylvaleric acid | C6H10O3 | CID 47 - PubChem
[pubchem.ncbi.nlm.nih.gov]

6. ymdb.ca [ymdb.ca]

To cite this document: BenchChem. [Navigating the Molecular Landscape of 3-Methyl-2-
oxovaleric Acid: A Spectroscopic Guide]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1289155/docs#navigating-the-molecular-landscape-
of-3-methyl-2-oxovaleric-acid-a-spectroscopic-guide]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 9 / 10 Tech Support

http://www.ymdb.ca/metabolites/YMDB00168
https://www.rupahealth.com/biomarkers/3-methyl-2-oxovaleric-acid
https://foodb.ca/compounds/FDB021447
https://hmdb.ca/metabolites/HMDB0000491
https://pubchem.ncbi.nlm.nih.gov/compound/47
http://ecmdb.ca/compounds/ECMDB00491
https://webbook.nist.gov/cgi/cbook.cgi?ID=C57310986&Mask=200
https://www.benchchem.com/product/b1289155?utm_src=pdf-custom-synthesis#bc-rfq
https://www.rupahealth.com/biomarkers/3-methyl-2-oxovaleric-acid
https://foodb.ca/compounds/FDB021447
https://ecmdb.ca/compounds/ECMDB00491
https://www.hmdb.ca/metabolites/HMDB0000491
https://pubchem.ncbi.nlm.nih.gov/compound/47
https://pubchem.ncbi.nlm.nih.gov/compound/47
https://www.ymdb.ca/compounds/YMDB00168
https://www.benchchem.com/product/b1289155/docs#navigating-the-molecular-landscape-of-3-methyl-2-oxovaleric-acid-a-spectroscopic-guide
https://www.benchchem.com/product/b1289155/docs#navigating-the-molecular-landscape-of-3-methyl-2-oxovaleric-acid-a-spectroscopic-guide
https://www.benchchem.com/product/b1289155/docs#navigating-the-molecular-landscape-of-3-methyl-2-oxovaleric-acid-a-spectroscopic-guide
https://www.benchchem.com/product/b1289155/docs#navigating-the-molecular-landscape-of-3-methyl-2-oxovaleric-acid-a-spectroscopic-guide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1289155?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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